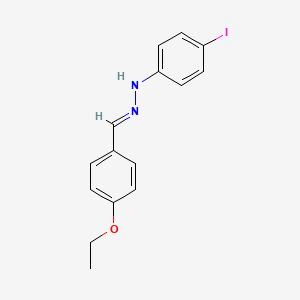![molecular formula C16H24O2Si2 B14690441 [Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane) CAS No. 30432-51-0](/img/structure/B14690441.png)
[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trimethylsiloxy)naphthalene is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(trimethylsiloxy)naphthalene can be synthesized through the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Naphthalene+2(CH3)3SiCl→1,4-Bis(trimethylsiloxy)naphthalene+2HCl
Industrial Production Methods
Industrial production methods for 1,4-Bis(trimethylsiloxy)naphthalene are not well-documented in the literature. the synthesis generally involves similar principles as laboratory-scale preparation, with adjustments for scaling up the reaction and ensuring purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trimethylsiloxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsiloxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The naphthalene core can undergo oxidation or reduction, although the trimethylsiloxy groups generally remain inert under mild conditions.
Hydrolysis: The trimethylsiloxy groups can be hydrolyzed to form hydroxyl groups in the presence of water or aqueous acids.
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the naphthalene core.
Hydrolysis: Acidic or basic aqueous solutions can hydrolyze the trimethylsiloxy groups.
Major Products
Substitution: Products depend on the substituent introduced.
Oxidation: Oxidized naphthalene derivatives.
Hydrolysis: 1,4-Dihydroxynaphthalene.
Scientific Research Applications
1,4-Bis(trimethylsiloxy)naphthalene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-containing polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a protecting group for hydroxyl functionalities in complex organic molecules.
Fluorescence Studies: The compound’s derivatives are studied for their fluorescence properties, which can be useful in developing new fluorescent materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(trimethylsiloxy)naphthalene primarily involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsiloxy groups protect the hydroxyl groups from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the protecting groups can be removed under mild conditions, revealing the hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)naphthalene: Similar structure but with trimethylsilyl groups instead of trimethylsiloxy groups.
1,4-Dihydroxynaphthalene: The hydrolyzed form of 1,4-Bis(trimethylsiloxy)naphthalene.
1,4-Bis(trimethylsilylethynyl)naphthalene: Contains ethynyl groups instead of siloxy groups.
Uniqueness
1,4-Bis(trimethylsiloxy)naphthalene is unique due to its dual trimethylsiloxy groups, which provide steric protection and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications requiring selective protection of hydroxyl groups and in the synthesis of silicon-containing materials.
Properties
CAS No. |
30432-51-0 |
|---|---|
Molecular Formula |
C16H24O2Si2 |
Molecular Weight |
304.53 g/mol |
IUPAC Name |
trimethyl-(4-trimethylsilyloxynaphthalen-1-yl)oxysilane |
InChI |
InChI=1S/C16H24O2Si2/c1-19(2,3)17-15-11-12-16(18-20(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 |
InChI Key |
KMLNZYDKAWUHBE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)

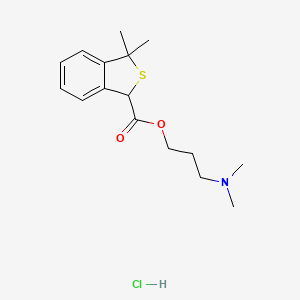

![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
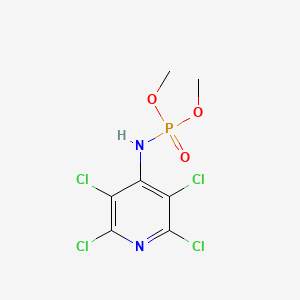
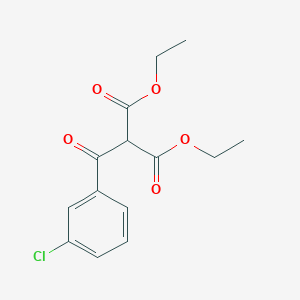
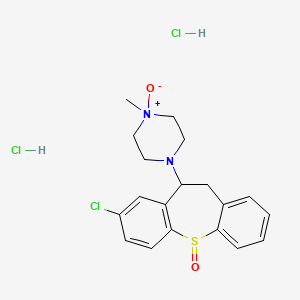

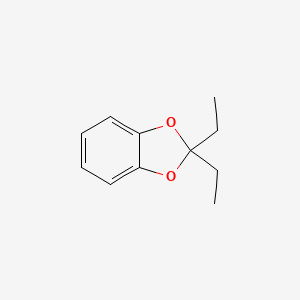
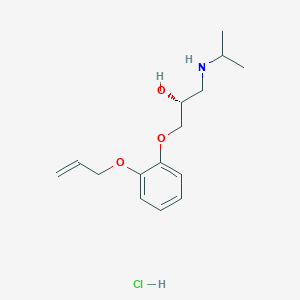
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
